molecular formula C24H48O2 B13791588 Isodecyl myristate CAS No. 51473-24-6

Isodecyl myristate

Cat. No.: B13791588
CAS No.: 51473-24-6
M. Wt: 368.6 g/mol
InChI Key: BAEBJZOXCRMTJX-UHFFFAOYSA-N
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Description

Isodecyl myristate is an ester derived from myristic acid and isodecyl alcohol. It is commonly used in the cosmetics and personal care industry due to its excellent emollient properties, which help to moisturize and condition the skin. This compound is known for its ability to provide a smooth and silky feel without leaving a greasy residue .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isodecyl myristate is synthesized through the esterification of myristic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, myristic acid and isodecyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester .

Chemical Reactions Analysis

Types of Reactions: Isodecyl myristate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking down of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of myristic acid and isodecyl alcohol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

Major Products:

Scientific Research Applications

Isodecyl myristate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

Isodecyl myristate is often compared with other esters such as isodecyl cocoate, isodecyl isononanoate, and isocetyl myristate. While all these compounds share similar emollient properties, this compound is unique in its ability to provide a silky, non-greasy feel to the skin. Additionally, it has a higher molecular weight and longer carbon chain compared to some of its counterparts, which contributes to its distinct characteristics .

Comparison with Similar Compounds

  • Isodecyl cocoate
  • Isodecyl isononanoate
  • Isocetyl myristate
  • Isocetyl stearate
  • Isodecyl citrate

Properties

CAS No.

51473-24-6

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

8-methylnonyl tetradecanoate

InChI

InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24(25)26-22-19-16-13-14-17-20-23(2)3/h23H,4-22H2,1-3H3

InChI Key

BAEBJZOXCRMTJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCC(C)C

Origin of Product

United States

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